B608026 Hyprolose CAS No. 9004-64-2

Hyprolose

Cat. No. B608026
CAS RN: 9004-64-2
M. Wt: 806.937
InChI Key:
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Description

Hyprolose, also known as Hydroxypropyl cellulose (HPC), is a derivative of cellulose with both water solubility and organic solubility . It is used as an excipient, a dermatological agent, a pharmaceutic aid, and a skin protectant . It is also used in a variety of commercial products .


Synthesis Analysis

HPC is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups using propylene oxide . The average number of substituted hydroxyl groups per glucose unit is referred to as the degree of substitution (DS) .


Molecular Structure Analysis

This compound is a low-substituted O-(2-hydroxypropylated) cellulose. It contains not less than 5.0% and not more than 16.0% of hydroxypropoxy groups (–OCH2CHOHCH3), calculated on the dried basis .


Chemical Reactions Analysis

The hydroxypropyl group added contains a hydroxyl group, this can also be etherified during preparation of HPC. When this occurs, the number of moles of hydroxypropyl groups per glucose ring, moles of substitution (MS), can be higher than 3 . Because cellulose is very crystalline, HPC must have an MS about 4 in order to reach a good solubility in water .


Physical And Chemical Properties Analysis

HPC has a combination of hydrophobic and hydrophilic groups, so it has a lower critical solution temperature (LCST) at 45 °C. At temperatures below the LCST, HPC is readily soluble in water; above the LCST, HPC is not soluble . HPC forms liquid crystals and many mesophases according to its concentration in water .

Scientific Research Applications

Hyprolose in Hypothesis Evaluation Technologies

This compound has been utilized in the development of HyQue, a Semantic Web tool designed for the evaluation of hypotheses against scientific knowledge bases. This tool uses a knowledge model accommodating diverse hypotheses structured as events and employs Semantic Web languages (RDF/OWL) for hypothesis representation. HyQue's capability to evaluate hypotheses through SPARQL queries and evaluation rules against experimental and literature-sourced evidence demonstrates a novel application of this compound in hypothesis evaluation and information integration in scientific research (Callahan, Dumontier, & Shah, 2011).

This compound in Hypoxia and Glucose Metabolism Studies

Another significant application of this compound is observed in the study of hypoxia and glucose metabolism in malignant tumors. In this context, this compound is part of the research process, where the metabolic reactions under hypoxic conditions are studied to understand tumor behavior and metabolism (Rajendran et al., 2004).

This compound in Analyzing Biochemical Processes

Research has also explored this compound's role in understanding biochemical processes like diabetic retinopathy. The protective effects of this compound derivatives on pathological damage caused by high glucose conditions in diabetes mellitus are significant. This application provides insights into the molecular mechanisms of diseases and potential therapeutic approaches (Wu et al., 2020).

This compound in Geochemical Research

In geochemical research, this compound assists in the study of sedimentary organic matter and the geochemical information of hydropyrolysates. This application underlines the versatility of this compound in providing critical information about biogenic sources, sedimentary environments, and oil/source correlations (Zhou, Li, & Zhong, 2007).

This compound in Plant Physiology Studies

This compound also finds applications in plant physiology research. Studies have used this compound to understand the regulation of sugar-sensitive sucrose synthases and their responses to hypoxic conditions. This application is crucial for understanding plant metabolism and response to environmental stresses (Zeng, Wu, Avigne, & Koch, 1998).

Mechanism of Action

Target of Action

Hyprolose, also known as Hypromellose or Hydroxypropyl Methylcellulose (HPMC), is a semisynthetic, inert, and viscoelastic polymer . It is primarily used in a wide variety of medications as a delivery component . Its primary targets are the mucous membranes, particularly in the eyes, where it acts as a lubricant .

Mode of Action

This compound forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . In oral pharmaceutical products, it provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . In eye drops, it serves as a lubricant .

Biochemical Pathways

It is known that this compound has a physical-chemical action that leads to a reduced surface tension and an increased level of viscosity in an aqueous solution . This property allows it to adhere well to the cornea and conjunctiva, providing ample moisture .

Pharmacokinetics

As a polymer, it is generally considered to have low systemic absorption and is primarily used for its local effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its role as a lubricant and a controlled-release agent. As a lubricant, it helps to maintain moisture in the eyes, providing relief in conditions such as dry eyes . As a controlled-release agent in oral pharmaceutical products, it allows for the gradual release of the drug, thereby prolonging its therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the viscosity of this compound can be affected by temperature and pH. Moreover, the presence of other substances in a formulation, such as preservatives in eye drops, can also impact the effectiveness and stability of this compound .

Future Directions

Hypromellose is an ingredient used in a wide variety of medications, and is not an approved medication . It is a commonly used as a delivery component in oral pharmaceutical products that provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . Hypromellose is also found in eye drops as a lubricant .

Biochemical Analysis

Biochemical Properties

Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . It interacts with various enzymes and proteins to exert its effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is commonly used as a delivery component in oral pharmaceutical products, providing the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . It is also found in eye drops as a lubricant .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form a colloid solution when dissolved in water . This property allows it to act as a thickening agent, coating polymer, bioadhesive, and solubility enhancer .

Temporal Effects in Laboratory Settings

This compound provides the release of a drug in a controlled manner, effectively increasing the duration of release of a drug to prolong its therapeutic effects . This property is crucial in its role in oral pharmaceutical products .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a delivery component in oral pharmaceutical products . It interacts with enzymes and cofactors to exert its effects .

Transport and Distribution

This compound is distributed within cells and tissues through its role as a delivery component in oral pharmaceutical products . It interacts with transporters and binding proteins to exert its effects .

Subcellular Localization

The subcellular localization of this compound is not specifically known. Given its role in drug delivery, it is likely to be found in various compartments within the cell .

properties

{ "Design of the Synthesis Pathway": "Hyprolose can be synthesized by the reaction of glucose with propylene oxide in the presence of an acid catalyst.", "Starting Materials": [ "Glucose", "Propylene oxide", "Acid catalyst" ], "Reaction": [ "Glucose is mixed with propylene oxide and an acid catalyst.", "The mixture is heated to a temperature of around 100-120°C.", "The reaction proceeds for several hours, during which time the propylene oxide reacts with the glucose to form hyprolose.", "The product is then purified by various methods such as crystallization, chromatography, or distillation." ] }

CAS RN

9004-64-2

Molecular Weight

806.937

IUPAC Name

Cellulose, 2-hydroxypropyl ether

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Hyprolose;  HPC-L;  L-Hpc;  Hyprolosum;  Oxypropylated cellulose;  PM 50; 

Origin of Product

United States

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